molecular formula C9H7N3O3S B182926 N-(6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 80395-50-2

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B182926
CAS No.: 80395-50-2
M. Wt: 237.24 g/mol
InChI Key: XARDSBCDZPSYTN-UHFFFAOYSA-N
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Description

N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by a nitro group at the 6-position of the benzothiazole ring and an acetamide substituent at the 2-position. Its synthesis typically involves coupling 2-chloro-6-nitrobenzothiazole with acetamide derivatives under basic conditions, followed by purification and structural validation via NMR, HRMS, and elemental analysis .

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid under acidic conditions, followed by acylation with acetic anhydride or acetyl chloride to introduce the acetamide group .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to antimicrobial and anticancer effects. The nitro group may undergo bioreduction to form reactive intermediates that covalently modify target proteins or DNA .
  • Antimicrobial Properties : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the nitro group enhances this activity by increasing the compound's reactivity towards bacterial enzymes .
  • Anti-inflammatory Effects : Research has suggested that compounds with a benzothiazole structure can inhibit cyclooxygenases (COX), leading to reduced production of pro-inflammatory prostaglandins .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

StudyFindings
Evaluated a series of 1,3-benzothiazole derivatives showing anticonvulsant activity without significant neurotoxicity.
Investigated anti-inflammatory and anti-diabetic activities; some derivatives showed promising inhibition of alpha-amylase and COX enzymes.
Focused on the synthesis of new benzothiazole derivatives with enhanced anticancer properties through enzyme inhibition pathways.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of benzothiazole exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the nitro group is crucial for its anticancer activity as it enhances the compound's ability to interact with cellular targets .

Anti-inflammatory Effects

The anti-inflammatory potential was assessed through COX inhibition assays, where compounds similar to this compound exhibited IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(6-nitro-1,3-benzothiazol-2-yl)acetamide exhibits notable antimicrobial properties. The presence of the nitro group enhances its reactivity, making it effective against various bacterial strains.

Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting potent antibacterial activity against these strains .

Biological ActivityMIC (µg/mL)Tested Pathogen
Antimicrobial10Staphylococcus aureus
Antimicrobial15Escherichia coli

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cellular proliferation in various cancer cell lines.

Case Study: Anticancer Activity
In vitro studies demonstrated an IC50 value of approximately 15 µM against breast cancer cells. Flow cytometry analyses revealed that treatment with the compound significantly increased early apoptotic cell populations compared to controls .

Biological ActivityIC50 Value (µM)Tested Cell Line
Anticancer15Breast Cancer Cells

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Preparation of Benzothiazole Derivative : The starting material is synthesized through nitration followed by acylation.
  • Formation of Acetamide : The final step involves reacting the benzothiazole derivative with acetic anhydride or acetyl chloride.

This compound can also be modified to create derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

The biological and physicochemical properties of benzothiazole derivatives are highly sensitive to substituents at the 6-position. Key analogs include:

Compound Substituent (Position 6) Key Activity/Property Reference
N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide NO₂ Antimicrobial (MIC: 3.125–12.5 µg/mL) [9]
N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)acetamide CF₃ CK-1δ inhibition (pIC₅₀: 7.8) [2]
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide OCH₃ Lower logP (enhanced solubility) [13]
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide Cl Unreported activity; structural analog [17]

Key Observations :

  • Electron-Withdrawing Groups (NO₂, CF₃): The nitro and trifluoromethyl groups enhance binding to enzymes like CK-1δ and DNA gyrase, likely due to improved hydrogen bonding or electrostatic interactions .

Nitro Group Positional Isomers

The position of the nitro group on the benzothiazole ring significantly impacts activity:

Compound (Nitro Position) Decomposition Temp. (°C) Notable Activity Reference
6-Nitro (7i) 235 Cholinesterase inhibition [3]
5-Nitro (7j) 231 Moderate enzyme inhibition [3]
7-Nitro (7k) 231 Reduced activity vs. 6-nitro isomer [3]

Key Observations :

  • 6-Nitro Isomer : Exhibits superior thermal stability and biological activity, attributed to optimal steric and electronic interactions in enzyme binding pockets .

Antimicrobial Activity

This compound derivatives, such as BTC-r, demonstrate broad-spectrum antimicrobial activity:

  • MIC Values: 3.125 µg/mL (E. coli), 6.25 µg/mL (P. aeruginosa) .
  • Mechanism : Docking studies suggest inhibition of DNA gyrase (PDB:3G75) via π-π stacking and hydrogen bonding with the nitro group .

Anticancer and Enzyme Inhibition

  • VEGFR-2 Inhibition: Derivatives like 6d (with a 6-nitro group) show IC₅₀ values in the nanomolar range, linked to thiadiazole-thioacetamide side chains .
  • CK-1δ Inhibition : The trifluoromethyl analog (BTA) exhibits a pIC₅₀ of 7.8, outperforming some nitro-containing derivatives .

Physicochemical and Pharmacokinetic Properties

Property N-(6-Nitro)acetamide N-(6-Methoxy)acetamide N-(6-CF₃)acetamide
Molecular Weight (g/mol) 253.25 222.26 294.27
logP (Predicted) 2.1 1.5 3.0
Solubility (mg/mL) 0.12 0.45 0.08

Key Observations :

  • The nitro group increases molecular weight and logP, reducing solubility compared to methoxy analogs .

Molecular Docking Insights

  • DNA Gyrase (BTC-r) : The 6-nitro group forms a hydrogen bond with ASP-73 and π-π interactions with HIS-78, critical for antimicrobial activity .
  • VEGFR-2 (Compound 6d) : The nitro group stabilizes binding via hydrophobic interactions with PHE-1047 and LEU-840 .
  • CK-1δ (BTA) : The CF₃ group enhances binding affinity (−3.78 kcal/mol) but is outperformed by newer designs .

Preparation Methods

Direct Acetylation of 2-Amino-6-Nitrobenzothiazole

Methodology

The most widely reported synthesis involves acetylation of 2-amino-6-nitrobenzothiazole using acetic anhydride in the presence of pyridine .

Procedure :

  • Reagents : 2-Amino-6-nitrobenzothiazole (10 g, 0.051 mol), acetic anhydride (40 mL), pyridine (12.4 mL, 0.153 mol).

  • Conditions : Heated at 90°C for 4 hours.

  • Workup : Poured into 2N HCl, filtered, and washed with water/diethyl ether.

Yield : 79% (pale yellow solid).

Characterization Data :

  • IR (KBr) : 3387 cm⁻¹ (N–H), 1701 cm⁻¹ (C=O), 1514/1340 cm⁻¹ (NO₂).

  • ¹H NMR (DMSO-d₆) : δ 2.23 (s, 3H, CH₃), 7.84 (d, 1H), 8.23 (dd, 1H), 8.98 (d, 1H), 12.72 (s, 1H, NH).

  • LC-MS : m/z 236.20 [M–H]⁻.

Nitration Followed by Acetylation

Methodology

An alternative approach involves nitrating 2-acetamidobenzothiazole to improve regioselectivity .

Procedure :

  • Acylation : 2-Aminobenzothiazole is acetylated with acetic anhydride.

  • Nitration : The acylated derivative is dissolved in sulfuric acid (2–6× weight) and treated with HNO₃/H₂SO₄ at 0–50°C.

  • Hydrolysis : Acidic or basic hydrolysis removes the acyl group.

Advantages : Higher nitro-group selectivity at the 6-position .

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantages
Direct Acetylation 90°C, 4 h79%>95%Simple, high yield
Nitration-Acetylation 0–50°C, multi-step~70%*ModerateImproved regioselectivity for 6-nitro isomer

*Estimated from analogous reactions in .

Critical Reaction Parameters

  • Temperature : Excess heat (>90°C) may degrade the nitro group .

  • Solvent : Pyridine acts as both solvent and base, neutralizing HCl generated during acetylation .

  • Stoichiometry : A 3:1 molar ratio of acetic anhydride to amine ensures complete acetylation .

Scalability and Industrial Relevance

The patent method is scalable for industrial use, leveraging cost-effective nitration after acylation to minimize byproducts. In contrast, the direct acetylation route is more suitable for laboratory-scale synthesis.

Applications in Drug Development

N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide serves as a precursor for:

  • Antimicrobial agents : Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Anticancer compounds : IC₅₀ values of 34–53 µM against MCF-7 and HeLa cells .

Challenges and Limitations

  • Nitro Group Instability : Prone to reduction under harsh conditions .

  • Byproducts : Over-acetylation or ring sulfonation may occur if stoichiometry is uncontrolled .

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-3-2-6(12(14)15)4-8(7)16-9/h2-4H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARDSBCDZPSYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352660
Record name Acetamide, N-(6-nitro-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80395-50-2
Record name Acetamide, N-(6-nitro-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-NITRO-2-BENZOTHIAZOLYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

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